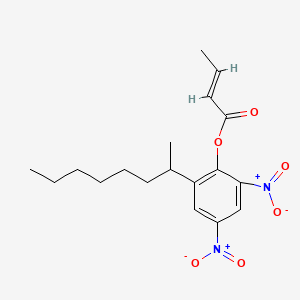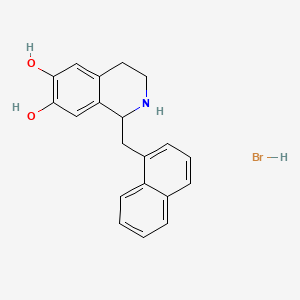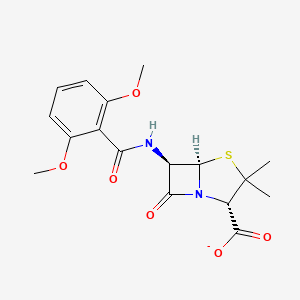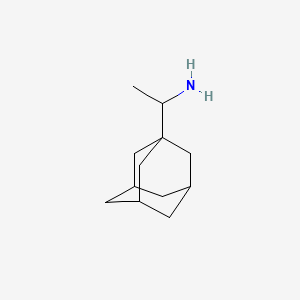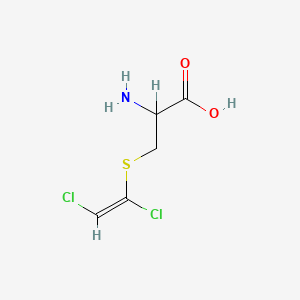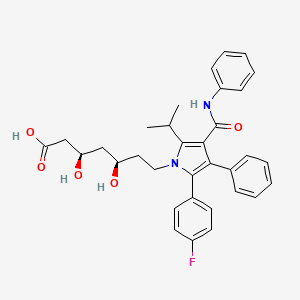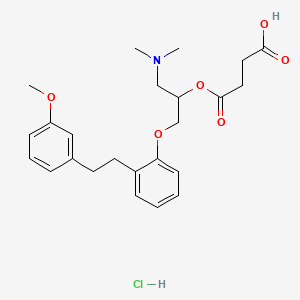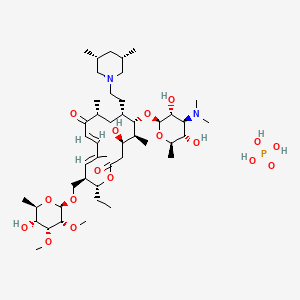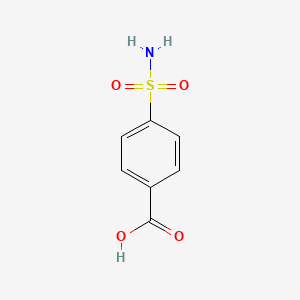
2-Iodomelatonin
Vue d'ensemble
Description
2-Iodomelatonin is a melatonin analog used as a radiolabelled ligand for the melatonin receptors, MT1, MT2, and MT3 . It acts as a full agonist at both MT1 and MT2 receptors .
Molecular Structure Analysis
The molecular formula of 2-Iodomelatonin is C13H15IN2O2 . It has a mono-isotopic mass of 358.017822 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Iodomelatonin include a density of 1.6±0.1 g/cm3, a boiling point of 574.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . It also has a molar refractivity of 80.6±0.3 cm3 .
Applications De Recherche Scientifique
Neuroscience
2-Iodomelatonin: has been studied for its neuroprotective effects, particularly in the context of ischemic brain injury. Research suggests that it may exert these effects by upregulating nuclear factor erythroid 2-related factor 2 (NRF2), which plays a critical role in cellular defense mechanisms against oxidative stress .
Endocrinology
In endocrinology, 2-Iodomelatonin is used to study melatonin receptors, which are involved in the regulation of circadian rhythms and reproductive functions. It serves as a radioligand to characterize melatonin MT1 and MT2 receptors, providing insights into their distribution and characteristics within the endocrine system .
Molecular Pharmacology
2-Iodomelatonin: is valuable in molecular pharmacology as it binds only to activated melatonin receptors. This property makes it an essential tool for understanding the signaling mechanisms and pharmacological profiles of these receptors .
Chronobiology
The compound is also utilized in chronobiology to investigate daily and circadian regulation of melatonin binding in various animal models, helping to elucidate the role of melatonin in biological rhythms .
Mécanisme D'action
Target of Action
2-Iodomelatonin is a potent agonist of melatonin receptor 1 (MT1) with a Ki value of 28 pM . It is more than 5-fold selective for MT1 over MT2 . These receptors are part of the family A G protein-coupled receptors (GPCRs) and are targets for melatonin, the major neurohormone involved in circadian rhythm and sleep regulation .
Mode of Action
2-Iodomelatonin interacts with its targets, the melatonin receptors, and acts as a full agonist at both MT1 and MT2 receptors . The specificity of 2-Iodomelatonin to mark the receptor binding sites was demonstrated by the Kd values calculated from Scatchard and kinetic analysis .
Biochemical Pathways
It is known that melatonin receptors, when activated, can regulate a variety of physiological and neuroendocrine functions . The activation of these receptors by 2-Iodomelatonin could potentially influence these functions.
Result of Action
The molecular and cellular effects of 2-Iodomelatonin’s action are largely dependent on its interaction with the melatonin receptors. As an agonist of these receptors, 2-Iodomelatonin can stimulate the receptors’ activity, potentially influencing physiological processes such as sleep regulation and circadian rhythm .
Action Environment
The action, efficacy, and stability of 2-Iodomelatonin can be influenced by various environmental factors. For instance, light exposure can affect the production and function of melatonin and its analogs Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of 2-Iodomelatonin
Safety and Hazards
When handling 2-Iodomelatonin, it’s advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDDSMSDZHURBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239462 | |
| Record name | 2-Iodomelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodomelatonin | |
CAS RN |
93515-00-5 | |
| Record name | 2-Iodomelatonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93515-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodomelatonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093515005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iodomelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodomelatonin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q5TZ5754A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While 2-iodomelatonin displays high affinity for melatonin receptors, research suggests potential interactions with other targets. For instance, it inhibits quinone reductase 2 (QR2), an enzyme initially believed to be protective against reactive quinones, but now thought to potentially enhance their reactivity in certain contexts []. Further research is needed to fully elucidate the implications of this interaction.
A: Yes, there is evidence for species-specific differences in the distribution and function of melatonin receptors, influencing the effects of 2-iodomelatonin. For instance, while the hypophysial pars tuberalis consistently displays high-affinity 2-iodomelatonin binding across photoperiodic species, binding in the brain can vary. In ferrets, for example, binding is absent in the brain but present in the pars tuberalis and pars distalis of the pituitary [].
ANone: The molecular formula of 2-iodomelatonin is C13H15IN2O2, and its molecular weight is 358.18 g/mol.
A: While the provided research articles do not include detailed spectroscopic data, techniques like NMR and mass spectrometry are commonly employed for structural confirmation and characterization. Reference [] mentions the use of HPLC for the determination of 2-iodomelatonin, indicating the application of analytical techniques for its analysis.
ANone: The provided research articles do not offer specific details on the stability of 2-iodomelatonin in various solvents or formulations.
ANone: 2-iodomelatonin is not known to possess catalytic properties. It is primarily studied for its role as a melatonin receptor agonist.
A: Molecular modeling simulations have provided valuable insights into the binding and unbinding mechanisms of 2-iodomelatonin with melatonin receptors. Steered molecular dynamics simulations revealed different trajectories for 2-iodomelatonin unbinding from MT1 and MT2 receptors, passing through a channel between transmembrane helices IV and V [, ]. These simulations also suggested a role for Tyr5.38 flexibility in influencing ligand egress, particularly in the MT1 receptor [].
A: Yes, 3D-QSAR studies using comparative molecular field analysis (CoMFA) have been conducted on melatonin receptor agonists, including 2-iodomelatonin. A statistically significant model was generated, indicating the importance of steric, electrostatic, and lipophilic interactions for receptor binding and activation [].
A: Research indicates that the 2-position of the melatonin scaffold plays a crucial role in receptor binding and activation. 2-Iodomelatonin, with its bulky iodine substituent, consistently exhibits high affinity for melatonin receptors, comparable to or exceeding that of melatonin itself [, , ]. Introducing a 2-benzyl group, as in the antagonist luzindole, significantly alters the interaction, resulting in competitive antagonism at melatonin receptors []. These observations highlight the sensitivity of the receptor binding site to modifications at the 2-position, influencing both agonist and antagonist activities.
ANone: The provided research articles do not focus on specific formulation strategies for 2-iodomelatonin.
ANone: Specific information regarding SHE regulations pertaining to 2-iodomelatonin is not covered in the provided research articles.
ANone: The provided research articles primarily focus on the in vitro characterization of 2-iodomelatonin binding and its effects on cellular signaling. Detailed information regarding its ADME profile is not available in these articles.
A: Research has explored the in vivo effects of 2-iodomelatonin, particularly in the context of circadian rhythm regulation. Studies utilizing 2-iodomelatonin implants in midshipman fish demonstrated its ability to decrease stimulus threshold levels for electrically evoked calls, suggesting an increase in the excitability of the vocal network, a system influenced by melatonin and light cycles []. These findings suggest that 2-iodomelatonin can penetrate the blood-brain barrier and exert effects on neuronal activity.
A: Yes, numerous studies have investigated the efficacy of 2-iodomelatonin in various in vitro and in vivo models. In vitro studies using rabbit retinal preparations demonstrated that 2-iodomelatonin potently inhibits calcium-dependent dopamine release, mimicking the effects of melatonin and confirming its agonistic activity at melatonin receptors [, ]. In vivo experiments using 2-iodomelatonin implants in midshipman fish highlighted its ability to modulate vocal network excitability, suggesting its potential to influence social behavior in this species [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

